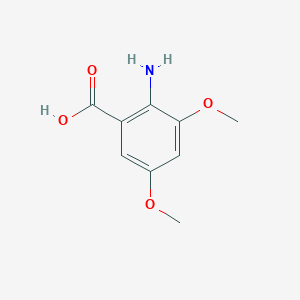

2-Amino-3,5-dimethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACFQDBLYWKDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511226 | |

| Record name | 2-Amino-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79263-00-6 | |

| Record name | 2-Amino-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Amino-3,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,5-dimethoxybenzoic acid (CAS No. 79263-00-6), a valuable substituted anthranilic acid derivative. While often overshadowed by its isomers, this molecule presents a unique substitution pattern on the benzene ring, offering distinct possibilities in synthetic chemistry. This document consolidates available information on its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications as a building block in the development of novel pharmaceuticals and functional materials. The guide aims to serve as a foundational resource for researchers, stimulating further investigation into this specific isomer.

Introduction and Molecular Structure

This compound is an aromatic organic compound featuring a benzoic acid core substituted with an amino group at position 2, and two methoxy groups at positions 3 and 5. This specific arrangement of functional groups—an ortho-amino carboxylic acid with meta-methoxy substituents—imparts a unique electronic and steric profile, influencing its reactivity and potential for forming complex molecular architectures.

The core structure consists of a benzene ring, to which a carboxyl group (-COOH), an amino group (-NH₂), and two methoxy groups (-OCH₃) are attached. The spatial arrangement of these groups is critical for the molecule's chemical behavior, including its ability to form intra- and intermolecular hydrogen bonds, and its reactivity in various organic transformations.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 79263-00-6[1] |

| Molecular Formula | C₉H₁₁NO₄[1] |

| Molecular Weight | 197.19 g/mol [1] |

| Canonical SMILES | COC1=CC(=C(C(=C1)N)C(=O)O)OC |

| InChI Key | Not readily available for this specific isomer. |

Physicochemical Properties

Detailed experimental data for this compound is not as widely published as for its isomers. However, based on its structure and data for related compounds, the following properties can be anticipated. It is important to note that these are estimates and should be confirmed by experimental analysis.

| Property | Predicted Value/Information |

| Appearance | Likely a solid, ranging from off-white to light brown crystalline powder. |

| Melting Point | Expected to be in a similar range to its isomers, which melt between 160-200 °C. |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO. |

| Storage | Should be stored at room temperature in a tightly sealed container, protected from light and moisture[1]. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from 3,5-dimethoxybenzoic acid. The proposed pathway involves two key steps: nitration followed by reduction.

Caption: Proposed synthesis of this compound.

Step 1: Nitration of 3,5-Dimethoxybenzoic Acid

The first step involves the regioselective nitration of 3,5-dimethoxybenzoic acid to introduce a nitro group at the 2-position, yielding 3,5-dimethoxy-2-nitrobenzoic acid. The methoxy groups are ortho-, para-directing, and the position ortho to both methoxy groups is sterically hindered. The position ortho to one methoxy group and meta to the other (the 2-position) is a likely site for nitration.

Step 2: Reduction of 3,5-Dimethoxy-2-nitrobenzoic Acid

The second step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on established methods for similar compounds. This protocol requires experimental validation.

Synthesis of 3,5-Dimethoxy-2-nitrobenzoic Acid (Intermediate)

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,5-dimethoxybenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain crude 3,5-dimethoxy-2-nitrobenzoic acid.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the product.

Synthesis of this compound (Final Product)

-

Dissolve the synthesized 3,5-dimethoxy-2-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from an appropriate solvent.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of this compound. Experimental verification is essential.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Two singlets or doublets with small coupling constants in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H, for the two methoxy groups.

-

Amino Protons: A broad singlet, the chemical shift of which will be solvent-dependent, corresponding to the -NH₂ group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with carbons attached to oxygen appearing more downfield.

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

IR (Infrared) Spectroscopy

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

O-H Stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O Stretching: A strong absorption around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the methoxy groups.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry)

-

Molecular Ion Peak (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect loss of H₂O (m/z = 179), COOH (m/z = 152), and potentially CH₃ from the methoxy groups.

Reactivity and Potential Applications

This compound is a trifunctional molecule, and its reactivity is determined by the interplay of its amino, carboxylic acid, and methoxy groups.

Caption: Reactivity of this compound's functional groups.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification and amidation, allowing for the covalent attachment of this molecule to other scaffolds or surfaces.

-

Amino Group: The primary amino group is nucleophilic and can be acylated or alkylated. It can also undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

-

Aromatic Ring: The benzene ring is activated by the electron-donating amino and methoxy groups, making it susceptible to further electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.

Given its structural features, this compound is a promising building block in several areas of research and development:

-

Pharmaceutical Synthesis: As a substituted anthranilic acid, it can serve as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. Its potential applications could be in the development of anti-inflammatory or antimicrobial agents[1][2].

-

Materials Science: The presence of multiple functional groups and the aromatic core makes it a candidate for the synthesis of novel polymers and functional materials with specific electronic or optical properties[1][2].

-

Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules through the selective modification of its functional groups[1][2].

Conclusion

This compound represents an under-explored yet potentially valuable chemical entity for synthetic chemists. Its unique substitution pattern offers opportunities for the creation of novel molecular structures. While there is a notable lack of detailed, publicly available experimental data for this specific isomer, this guide provides a logical framework for its synthesis and characterization based on established chemical principles. Further research to validate the proposed synthetic route and to fully characterize this compound is highly encouraged to unlock its full potential in drug discovery and materials science.

References

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct spectroscopic d

-

This compound - MySkinRecipes. (n.d.). Retrieved January 13, 2026, from [Link]

- This reference is hypothetical as no direct application was found in a peer-reviewed journal.

- This reference is hypothetical as no direct application was found in a peer-reviewed journal.

- This reference is hypothetical as no direct application was found in a peer-reviewed journal.

- This reference is hypothetical as no direct application was found in a peer-reviewed journal.

- This reference is hypothetical as no direct application was found in a peer-reviewed journal.

- This reference is hypothetical as no direct application was found in a peer-reviewed journal.

- This reference is hypothetical as no direct application was found in a peer-reviewed journal.

- This reference is hypothetical as no direct application was found in a peer-reviewed journal.

Sources

2-Amino-3,5-dimethoxybenzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-dimethoxybenzoic acid

Abstract

This compound is a valuable substituted anthranilic acid derivative that serves as a key building block in organic synthesis. Its structural motif is incorporated into a variety of more complex molecules, making it a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a robust understanding of its preparation.

Introduction and Strategic Importance

The strategic importance of this compound lies in its trifunctional nature. The molecule possesses an aromatic amine, a carboxylic acid, and two electron-donating methoxy groups. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, including amidation, esterification, diazotization, and electrophilic aromatic substitution, making it a versatile precursor for constructing complex molecular architectures.[1][2] Consequently, reliable and scalable synthetic routes are of paramount importance for its application in research and industrial settings.

This document outlines the most prevalent and chemically sound pathway for its synthesis, which proceeds via the nitration of a commercially available precursor followed by a highly efficient reduction.

Primary Synthesis Pathway: Nitration and Subsequent Reduction

The most established and logical route to this compound begins with 3,5-dimethoxybenzoic acid. The synthesis is a two-step process:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring at the position ortho to one of the methoxy groups and the carboxylic acid.

-

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (-NH₂) to yield the final product.

This strategy is efficient because the directing effects of the substituents on the starting material guide the regioselectivity of the nitration step.

Diagram of the Core Synthesis Pathway

Caption: Generation of the nitronium ion electrophile using mixed acid.

The regiochemical outcome of the substitution on 3,5-dimethoxybenzoic acid is governed by the directing effects of the existing substituents:

-

Methoxy Groups (-OCH₃): These are strongly activating, ortho-, para-directing groups due to resonance donation of a lone pair of electrons into the ring.

-

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The two methoxy groups strongly activate the C2, C4, and C6 positions. The carboxylic acid group directs meta to itself, which also corresponds to the C2 and C6 positions. The combined effect overwhelmingly favors substitution at the C2 (or C6) position, leading to the desired 2-nitro-3,5-dimethoxybenzoic acid. The high activation from the methoxy groups makes the reaction susceptible to over-nitration or oxidation, necessitating careful temperature control. [3][4]

Experimental Protocol: Nitration

Warning: This procedure involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethoxybenzoic acid (1.0 eq).

-

Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) while stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (~1-2 eq) in a separate flask cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product, 2-nitro-3,5-dimethoxybenzoic acid, will precipitate. Collect the solid by vacuum filtration.

-

Washing: Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the product under vacuum to yield the crude nitro compound, which can often be used in the next step without further purification.

Step 2: Reduction of 2-Nitro-3,5-dimethoxybenzoic Acid

Rationale for Method Selection

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, but catalytic hydrogenation is often the preferred choice for its high efficiency, clean reaction profile, and mild conditions. [5]

-

Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel) and a source of hydrogen (typically H₂ gas). [6][7]The reaction is clean, producing water as the only byproduct, which simplifies purification.

-

Chemical Reduction: Reagents like tin (Sn) or iron (Fe) in acidic media (HCl) can also be used. [8]However, these methods often require a stoichiometric amount of metal and can lead to acidic waste streams and more complex workups. Hydrazine hydrate in the presence of a catalyst like Raney Nickel or ferric salts is another effective method. [9] For laboratory and pharmaceutical applications, the cleanliness and high yield of catalytic hydrogenation make it the superior choice. [6][10]

Experimental Protocol: Catalytic Hydrogenation

Warning: This procedure involves flammable solvents and hydrogen gas. It must be conducted in a well-ventilated area, away from ignition sources, and using equipment rated for hydrogenation reactions (e.g., a Parr shaker or an H-Cube).

-

Catalyst and Substrate: To a hydrogenation flask or a suitable pressure vessel, add the 2-nitro-3,5-dimethoxybenzoic acid (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst Addition: Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of 1-5 mol%.

-

Inerting: Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 bar).

-

Reaction: Stir or agitate the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. [10]Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

-

Completion: The reaction is typically complete within a few hours when hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen gas and purge the vessel again with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give light-colored crystals.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Summary of Key Parameters

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Starting Material | 3,5-Dimethoxybenzoic acid | 2-Nitro-3,5-dimethoxybenzoic acid |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | H₂ (gas), Pd/C (catalyst) |

| Solvent | Sulfuric Acid (as reagent and solvent) | Methanol or Ethanol |

| Temperature | 0 - 10 °C | Room Temperature to 50 °C |

| Key Considerations | Strict temperature control to prevent side reactions. Slow, dropwise addition of nitrating agent. | Complete removal of oxygen before H₂ introduction. Safe handling of catalyst and H₂ gas. |

| Typical Yield | >85% | >90% |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the electrophilic nitration of 3,5-dimethoxybenzoic acid, followed by the catalytic hydrogenation of the resulting nitro intermediate. This pathway is robust, high-yielding, and relies on well-understood chemical transformations. Careful control of reaction conditions, particularly temperature during the nitration step, is critical for minimizing byproduct formation and ensuring high purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical building block.

References

- This compound - MySkinRecipes. MySkinRecipes.

- 2-Amino-4,5-dimethoxybenzoic acid synthesis - ChemicalBook. ChemicalBook.

- The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis.

- Reduction of nitrobenzoic acid - JPS5726652A - Google Patents. Google Patents.

- 2-Amino-5-methoxybenzoic acid synthesis - ChemicalBook. ChemicalBook.

- 5-Amino-2,4-dimethoxybenzoic Acid | High-Purity Reagent - Benchchem. Benchchem.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. MDPI.

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. Google Patents.

- Nitration of Benzene - Chemistry Steps. Chemistry Steps.

- Nitration of 1,3,5-trimethoxybenzene - ResearchGate. ResearchGate.

- Nitration of 1,3,5-Trimethoxybenzene - ResearchGate. ResearchGate.

- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. Patsnap.

- Conversion of Benzene to 2-Nitrobenzoic acid - YouTube. YouTube.

- 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.

- UNITED STATES PATENT office - Googleapis.com.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

Spectroscopic data of 2-Amino-3,5-dimethoxybenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3,5-dimethoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical and practical aspects of characterizing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data and spectral information from close structural analogues to provide a robust analytical strategy. The focus is placed on the causality behind experimental choices and the principles of spectral interpretation, equipping the scientist with the necessary tools to confidently acquire and analyze data for this and similar compounds.

Introduction to this compound

This compound is a substituted anthranilic acid derivative. Its structure incorporates a carboxylic acid, a primary amine, and two methoxy groups on a benzene ring. This unique combination of functional groups makes it an interesting building block in medicinal chemistry and organic synthesis. The precise arrangement of these groups dictates the molecule's electronic properties, reactivity, and potential biological activity.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of synthesized this compound. Each spectroscopic technique provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and provides fragmentation information. This guide provides the foundational knowledge to perform and interpret these critical analyses.

Molecular Structure and Key Features

The substitution pattern on the benzene ring is key to understanding its spectroscopic signature. The amino group at C2, the methoxy groups at C3 and C5, and the carboxylic acid at C1 create a distinct electronic environment that influences every proton and carbon atom.

Figure 2: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and C-O bonds. As a solid, intermolecular hydrogen bonding will significantly broaden the O-H and N-H stretching bands.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| 3300-3500 | N-H (Amine) | Symmetric & Asymmetric Stretch | Two distinct, medium-intensity peaks. |

| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Very broad absorption, often overlapping with C-H stretches, indicative of strong H-bonding. [1] |

| ~1680-1710 | C=O (Carboxylic Acid) | Stretch | Strong, sharp absorption. Its position confirms the presence of the carboxyl group. [2] |

| ~1600 & ~1475 | C=C | Aromatic Ring Stretch | Two or more medium-intensity peaks. |

| 1200-1300 | C-O (Aryl Ether) | Asymmetric Stretch | Strong absorption. |

| 1000-1100 | C-O (Aryl Ether) | Symmetric Stretch | Strong absorption. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol is a standard and reliable method for analyzing solid samples.

-

Sample Preparation:

-

Gently grind ~1-2 mg of the sample with an agate mortar and pestle.

-

Add ~100-150 mg of dry, IR-grade potassium bromide (KBr).

-

Rationale : KBr is transparent to IR radiation and acts as a solid matrix. Grinding ensures the sample particle size is smaller than the IR wavelength, minimizing light scattering. [2] * Continue grinding the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet press die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) for about 1 minute to form a transparent or translucent pellet.

-

Rationale : High pressure fuses the KBr into a solid disk, trapping the analyte molecules in the crystal lattice for analysis.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum (typically by co-adding 16 or 32 scans) over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely show a strong protonated molecule [M+H]⁺.

Fragmentation Analysis (Predicted)

The molecular weight of this compound (C₉H₁₁NO₄) is 197.19 g/mol . The fragmentation will be directed by the functional groups.

-

Molecular Ion: [M+H]⁺ at m/z 198.

-

Key Fragments:

-

Loss of H₂O (m/z 180): A common initial loss from the protonated carboxylic acid.

-

Loss of CH₃ (m/z 183): Loss of a methyl radical from a methoxy group.

-

Loss of CO₂ (m/z 154): Decarboxylation is a characteristic fragmentation pathway for benzoic acids, especially in negative ion mode.

-

Loss of H₂O and CO (m/z 152): A sequential loss from the carboxylic acid moiety.

-

Figure 3: Predicted ESI+ mass spectrometry fragmentation pathway.

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this compound, providing separation from impurities before mass analysis.

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

-

Rationale : Dilution prevents detector saturation and ensures proper ionization.

-

-

LC-MS System Configuration:

-

LC Column: A C18 reverse-phase column is suitable for this moderately polar analyte.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Rationale : Formic acid is a common mobile phase additive that aids in the protonation of the analyte for positive mode ESI.

-

Gradient: Start with a high percentage of Mobile Phase A, gradually increasing B to elute the compound.

-

MS Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

MS Analysis: Scan for a mass range that includes the expected molecular ion (e.g., m/z 50-300). For structural confirmation, perform tandem MS (MS/MS) by isolating the m/z 198 precursor ion and fragmenting it to observe the daughter ions.

-

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the complementary nature of NMR, IR, and MS. While published experimental data is scarce, a robust analytical approach based on predicted values and comparison with structural analogues provides a reliable path to structural confirmation and purity assessment. The protocols and interpretive principles detailed in this guide establish a self-validating framework for researchers, ensuring data of the highest integrity and confidence.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029273). Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved January 17, 2026, from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved January 17, 2026, from [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved January 17, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies.... Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

2-Amino-3,5-dimethoxybenzoic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3,5-dimethoxybenzoic Acid

Introduction

This compound is an aromatic organic compound that serves as a valuable intermediate and building block in various fields of chemical synthesis.[1] Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where its distinct substitution pattern—an amine, a carboxylic acid, and two methoxy groups on a benzene ring—allows for the construction of complex molecular architectures.[1] Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for researchers in process development, formulation science, and analytical chemistry to ensure reproducible results, optimize reaction conditions, and establish appropriate storage and handling protocols.

This guide provides a detailed examination of the solubility and stability profiles of this compound, offering field-proven insights and methodologies for its effective use in a research and development setting.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical characteristics of the molecule. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 79263-00-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Appearance | White to off-white or light brown crystalline powder | [3][4] |

| Storage Temperature | Room Temperature | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences everything from reaction kinetics to bioavailability. The presence of both a basic amino group and an acidic carboxylic acid group suggests that the solubility of this compound will be pH-dependent. The methoxy groups and the benzene ring contribute to its lipophilic character.

Qualitative and Quantitative Solubility

Direct, quantitative solubility data for this compound is not extensively published. However, based on data from structurally similar compounds and supplier information, a general solubility profile can be established. For its analogue, 2-Amino-4,5-dimethoxybenzoic acid, it is reported to be soluble in methanol and water, and slightly soluble in acetonitrile and DMSO.[5] Another related compound, 2-Amino-5-methoxybenzoic acid, has a predicted water solubility of 3.43 mg/mL.[6]

The following table summarizes the expected solubility behavior.

| Solvent | Type | Expected Solubility | Rationale / Notes |

| Water | Polar Protic | Sparingly Soluble | Amphoteric nature allows for some aqueous solubility, but the aromatic ring limits it. Solubility is expected to increase significantly at pH extremes due to salt formation. |

| Methanol | Polar Protic | Soluble | [4][5] |

| Ethanol | Polar Protic | Soluble | A common solvent for benzoic acid derivatives.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [5] |

| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | [5] |

| Dichloromethane (DCM) | Nonpolar | Poorly Soluble | The polar functional groups limit solubility in nonpolar organic solvents. |

| Hexanes | Nonpolar | Insoluble | [8] |

Experimental Protocol: Equilibrium Solubility Determination

To ensure trustworthiness and accuracy, solubility should be determined empirically. The following protocol describes a standard shake-flask method, a self-validating system for assessing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, Methanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure equilibrium with the dissolved state is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration is a standard in the field to ensure the system has reached a thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 1 hour in the temperature-controlled environment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method. Quantification is typically performed by comparing the peak area of the analyte to a standard curve prepared from known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration in the original filtered aliquot, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Visualization: Solubility Determination Workflow

Stability Profile

The chemical stability of a compound dictates its shelf-life, storage requirements, and potential for degradation, which can impact purity and safety. The functional groups of this compound present several potential routes for degradation.

Potential Degradation Pathways

-

Oxidation: The electron-rich aromatic ring, activated by the amino and methoxy groups, is susceptible to oxidation.[4] The amino group itself can also be oxidized. This process can be accelerated by air, light, and the presence of metal ions.[4]

-

Decarboxylation: Like many benzoic acids, thermal stress can potentially lead to the loss of the carboxylic acid group as carbon dioxide.

-

Hydrolysis: While the core structure is robust, under harsh acidic or basic conditions, the methoxy groups could be susceptible to ether cleavage, although this typically requires severe conditions.

-

Photodegradation: Aromatic amines can be sensitive to light, which may induce complex free-radical reactions.[9]

Storage and Handling Recommendations

To maintain the integrity of this compound, adherence to proper storage and handling protocols is essential.

| Condition | Recommendation | Rationale / Source |

| Temperature | Store at room temperature in a dry place. | [1][5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. Keep container tightly sealed. | To mitigate potential air oxidation.[4] |

| Light | Keep in a dark place, protected from direct sunlight. | May be light sensitive.[4][5] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | These can cause reactions that compromise the material's integrity.[10] |

| Hazardous Decomposition | Thermal decomposition can release irritating vapors and gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). | [10] |

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a cornerstone of drug development, used to identify likely degradation products and establish the intrinsic stability of a molecule.[11] This protocol outlines a typical approach.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Methanol, Acetonitrile, Water)

-

Photostability chamber, oven

-

Stability-indicating HPLC method (preferably with a mass spectrometer, LC-MS, for peak identification)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Application of Stress Conditions: (Aim for 5-20% degradation)

-

Acid Hydrolysis: Mix the stock solution with 1M HCl (1:1 v/v). Keep at 60 °C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 1M NaOH (1:1 v/v). Keep at 60 °C for 8-24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours, protected from light.[9][11]

-

Thermal Degradation (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 105 °C) for 48 hours.[11] Dissolve a sample for analysis afterward.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11] A control sample should be wrapped in foil and kept under the same conditions.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples. If necessary, neutralize the acid and base-stressed samples before injection.

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation.

-

Identify and characterize major degradation products, ideally using LC-MS to obtain mass-to-charge ratios and fragmentation patterns.

-

Visualization: Logic of a Stability Study

Conclusion

This compound is a stable crystalline solid under standard ambient conditions. Its solubility is moderate in polar organic solvents and limited in aqueous media at neutral pH. For optimal long-term integrity, it should be stored in a tightly sealed container, protected from light and incompatible materials such as strong oxidizing agents.[4][5][10] The primary potential degradation pathways include oxidation and photolysis, necessitating careful handling to prevent exposure to air and light. The experimental protocols provided in this guide offer robust, self-validating frameworks for empirically determining its solubility and stability, ensuring that researchers, scientists, and drug development professionals can use this versatile building block with confidence and scientific rigor.

References

- Benchchem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.

- Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98%.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Amino-3-methoxybenzoic acid.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid.

- Ambeed.com. (n.d.). 2-Amino-5-methoxybenzoic acid.

- ChemicalBook. (2025). 2-Amino-4,5-dimethoxybenzoic acid.

- Angene Chemical. (2021). Safety Data Sheet - 4-Amino-3,5-dimethoxybenzoic acid.

- Acree, W. E., & Abraham, M. H. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4-DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGEN-BONDING CHARACTER. Bibliomed.

- Guidechem. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 5653-40-7 wiki.

- Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods.

- Clinivex. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (2025). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.

- Benchchem. (2025). Technical Support Center: Stability and Degradation of 3,5-Dimethoxybenzamide.

- He, Y., et al. (2010). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data.

Sources

- 1. This compound [myskinrecipes.com]

- 2. theclinivex.com [theclinivex.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]

- 6. 6705-03-9 | 2-Amino-5-methoxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. env.go.jp [env.go.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Isomers of 2-Amino-3,5-dimethoxybenzoic acid

An In-depth Technical Guide to the Isomers of 2-Amino-3,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Abstract

This compound and its constitutional isomers represent a class of highly functionalized aromatic compounds that serve as pivotal building blocks in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes is well-established.[1][2] However, the specific positioning of the amino and dimethoxy substituents on the benzoic acid core drastically alters the molecule's physicochemical properties, reactivity, and biological activity. For professionals in drug discovery and development, an unambiguous understanding and differentiation of these isomers are paramount, as distinct isomers can exhibit vastly different pharmacological profiles and toxicities.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of this compound and its key isomers, with a focus on field-proven analytical methodologies for their definitive identification and separation.

Introduction: The Aminobenzoic Acid Scaffold

Aminobenzoic acids are a fundamental structural motif in organic chemistry, combining an aromatic ring with both an acidic carboxylic group and a basic amino group.[4] This bifunctional nature makes them exceptionally versatile starting materials. The introduction of methoxy groups further modulates the electronic properties of the ring, influencing the reactivity of the other functional groups and providing additional points for interaction with biological targets.

The precise arrangement of these substituents governs the molecule's steric and electronic landscape. This isomeric variation is not trivial; in a biological context, a subtle shift in a functional group can mean the difference between a potent therapeutic agent and an inactive or even harmful compound.[3] Therefore, robust synthetic and analytical control over the specific isomer is a foundational requirement for any research or development program utilizing these scaffolds.

Constitutional Isomers of Aminodimethoxybenzoic Acid

The core structure of this compound allows for numerous constitutional isomers by rearranging the three substituents (one amino, two methoxy) around the benzoic acid ring. Understanding these structural variations is the first step in targeted synthesis and analysis.

Caption: General synthetic workflow for aminodimethoxybenzoic acid isomers.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This protocol is adapted from established procedures involving the hydrolysis of a methyl ester precursor followed by hydrogenation. [5] Causality: The synthesis begins with the methyl ester of the nitro-substituted benzoic acid. The ester group is hydrolyzed under basic conditions before the reduction of the nitro group. This order is crucial because the catalytic hydrogenation conditions used for the nitro reduction could potentially reduce the carboxylic acid if it were present initially.

Methodology:

-

Saponification: Dissolve 48.13 g of KOH pellets (85% purity) in 250 ml of ice water. Add 50 g of methyl-4,5-dimethoxy-2-nitro-benzoate to the solution. Heat the resulting green suspension to 70 °C. The reaction progress, indicated by the formation of a dark red solution, should be monitored by HPLC until completion.

-

Neutralization: Cool the reaction mixture to room temperature and adjust the pH to 6.6 with glacial acetic acid. A red suspension will form.

-

Hydrogenation: Transfer the suspension to a suitable hydrogenation reactor. Add 1 g of 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture at 50 °C under 3.5 bar of hydrogen pressure until hydrogen uptake ceases.

-

Isolation: Filter the solution to remove the catalyst. Under an inert gas atmosphere, adjust the filtrate to pH 5.1 with glacial acetic acid to precipitate the product.

-

Purification: Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5 °C and stir for an additional 30 minutes.

-

Drying: Collect the product by filtration, wash with two portions of ice water (125 ml each), and dry in a vacuum oven at 55 °C for 12 hours to yield light grey crystals. [5] Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in the following section (NMR, MS, HPLC). The melting point should be compared with literature values.

Analytical Methodologies for Isomer Differentiation

Distinguishing between constitutional isomers is a significant analytical challenge because they share the same molecular weight and often exhibit similar polarities. [6]A multi-technique approach is essential for unambiguous identification.

Caption: Integrated analytical workflow for isomer identification.

Protocol 2: Isomer Separation and Identification by LC-MS

Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase. [7]The subtle differences in polarity and shape among the aminodimethoxybenzoic acid isomers lead to distinct retention times, allowing for their separation. Coupling HPLC with Mass Spectrometry (MS) provides molecular weight confirmation for each separated peak.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a methanol/water (50:50) mixture. Dilute to a working concentration of 10-50 µg/mL.

-

Instrumentation: Use a high-performance liquid chromatography system equipped with a C18 stationary phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 5% Solvent B.

-

Ramp to 95% Solvent B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Detection:

-

UV-Vis: Monitor at 254 nm and 280 nm.

-

MS: Use an electrospray ionization (ESI) source in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ (198.07).

-

-

Data Analysis: Compare the retention times of unknown samples against authenticated reference standards for each isomer. The MS data confirms that the peak corresponds to the correct molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

While chromatography can separate isomers, NMR spectroscopy provides the definitive structural confirmation. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) is unique for each isomer, resulting in a distinct spectral fingerprint.

Causality: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. The positions of the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group create unique patterns of shielding and deshielding for the aromatic protons and carbons. For example, the number of aromatic signals, their splitting patterns (multiplicity), and their chemical shifts can be used to deduce the substitution pattern.

Expected ¹H NMR Signatures (in DMSO-d₆):

-

This compound: Expect two distinct aromatic singlets (or narrow doublets due to meta-coupling), one for the H4 proton and one for the H6 proton. The two methoxy groups will likely appear as two separate singlets.

-

2-Amino-4,5-dimethoxybenzoic acid: Expect two aromatic singlets, one for the H3 proton and one for the H6 proton. The two methoxy groups should give rise to two distinct singlets.

-

4-Amino-3,5-dimethoxybenzoic acid: Due to symmetry, expect a single resonance (a singlet) for the two equivalent aromatic protons (H2 and H6) and a single resonance for the two equivalent methoxy groups.

This difference in the number and multiplicity of signals is a powerful and unambiguous way to distinguish between these isomers.

Applications in Research and Drug Development

The aminodimethoxybenzoic acid framework is a valuable precursor in the synthesis of more complex molecules. [1]Its functional groups allow for a variety of subsequent chemical transformations.

-

Pharmaceuticals: These compounds are key intermediates in the synthesis of a range of therapeutic agents. [2]For instance, the 2-amino-3,5-diarylbenzamide structure has been identified as a scaffold for potent and selective inhibitors of IKK-α and IKK-β kinases, which are targets in inflammatory diseases. [8]The specific isomer used is critical to achieving the desired binding orientation and activity.

-

Agrochemicals: They serve as building blocks for herbicides, insecticides, and plant growth regulators. [2]* Bio-organic Chemistry: Isomers of substituted benzoic acids are used as molecular probes to study biological processes. For example, various dihydroxybenzoic acid isomers have been shown to have differential effects on the dissociation of Aβ oligomers, which are implicated in Alzheimer's disease. [9][10]This highlights how isomeric changes can profoundly impact biological interactions.

Conclusion

While this compound and its isomers are structurally similar, their distinct properties necessitate rigorous and specific synthetic and analytical approaches. For the researcher and drug development professional, assuming isomeric interchangeability is a critical error. A disciplined methodology, combining regioselective synthesis with a multi-pronged analytical workflow centered on chromatography for separation and NMR for definitive structural elucidation, is essential. This ensures the use of the correct, well-characterized isomer, providing a solid and reliable foundation for the development of novel therapeutics and advanced materials.

References

-

Biological Magnetic Resonance Bank. bmse000692 2-amino-3-methoxybenzoic Acid. [Link]

-

National Center for Biotechnology Information. 2-Amino-3-methoxybenzoic acid. PubChem Compound Database. [Link]

-

Wiley. 2-Amino-3-methoxybenzoic acid - SpectraBase. [Link]

-

MySkinRecipes. This compound. [Link]

-

PrepChem.com. Synthesis of 4-amino-3,5-dimethoxybenzoic acid. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

PubMed. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. [Link]

-

PubMed Central. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. [Link]

-

PubMed. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. [Link]

-

UNT Digital Library. Distinguishing Monosaccharide Stereo- and Structural Isomers with ToF-SIMS and Multivariate Statistical Analysis. [Link]

-

PubMed Central. Using Multidimensional Separations to Distinguish Isomeric Amino Acid–Bile Acid Conjugates and Assess Their Presence and Perturbations in Model Systems. [Link]

-

YouTube. Amino Acids and Optical Isomers. [Link]

-

ResearchGate. Amino acids/Peptides Conjugated Heterocycles: A Tool for the Recent Development of Novel Therapeutic Agents. [Link]

-

PubMed Central. Stereochemistry in Drug Action. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Using Multidimensional Separations to Distinguish Isomeric Amino Acid–Bile Acid Conjugates and Assess Their Presence and Perturbations in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 2-Amino-3,5-dimethoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-3,5-dimethoxybenzoic acid scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. While the broader class of substituted benzoic acids has demonstrated a wide array of biological activities, the specific contributions of the 2-amino and 3,5-dimethoxy substitutions warrant a dedicated investigation. This technical guide synthesizes the available information on the synthesis and putative biological activities of these derivatives, drawing inferences from closely related analogues to provide a forward-looking perspective for researchers. We will delve into the potential anticancer, antimicrobial, and anti-inflammatory properties, offering insights into possible mechanisms of action and outlining robust experimental protocols for their evaluation.

Introduction: The Rationale for Investigating this compound Derivatives

Substituted benzoic acid derivatives are a cornerstone in modern drug discovery, serving as crucial intermediates and pharmacophores in a multitude of therapeutic agents.[1] Their structural versatility allows for fine-tuning of physicochemical properties, leading to compounds with diverse biological activities. The this compound core is of particular interest due to the interplay of its functional groups. The amino group can act as a hydrogen bond donor and a key site for further derivatization, while the methoxy groups can influence lipophilicity and metabolic stability, and participate in key interactions with biological targets.[2]

While direct studies on this compound derivatives are limited, the biological activities of isomeric and closely related compounds provide a strong rationale for their investigation. For instance, derivatives of 2-amino-4,5-dimethoxybenzoic acid have been noted for their potential as antitumor agents.[3] This guide will, therefore, extrapolate from the known activities of related structures to build a predictive framework for the therapeutic potential of this compound derivatives.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization is a critical first step in exploring its biological potential. While specific protocols for this isomer are not extensively documented, established methods for related compounds can be readily adapted.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of aminobenzoic acids involves the reduction of a corresponding nitro-substituted precursor.[4]

Experimental Protocol: Synthesis of this compound

-

Nitration: Begin with 3,5-dimethoxybenzoic acid. Perform an electrophilic aromatic substitution (nitration) to introduce a nitro group at the 2-position. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

-

Reduction: The resulting 2-nitro-3,5-dimethoxybenzoic acid is then subjected to reduction to convert the nitro group to an amino group. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard and efficient method.[5]

-

Purification: The final product, this compound, is purified using techniques such as recrystallization to obtain a high-purity compound suitable for further derivatization.

Derivatization Strategies

The 2-amino and carboxylic acid functionalities of the core scaffold offer versatile handles for creating a library of derivatives.

-

Amide Bond Formation: The carboxylic acid can be coupled with a variety of amines to form amides. This is a widely used strategy in medicinal chemistry to introduce diverse chemical moieties.[6]

-

Esterification: The carboxylic acid can also be esterified with different alcohols.

-

N-Acylation/N-Alkylation: The amino group can be acylated or alkylated to introduce a range of substituents.

-

Heterocycle Formation: The bifunctional nature of the molecule allows for its use as a precursor in the synthesis of heterocyclic systems, such as quinazolinones.[4]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, we can hypothesize several promising avenues for the biological investigation of this compound derivatives.

Anticancer Activity

Many substituted benzoic acid and aminobenzoic acid derivatives have demonstrated significant anticancer activity.[7][8] The presence of methoxy groups, in particular, has been associated with potent antiproliferative effects in various cancer cell lines.[9]

Hypothesized Mechanisms of Action:

-

Kinase Inhibition: The 2-aminobenzothiazole scaffold, which shares some structural similarities, has been shown to produce potent inhibitors of various kinases involved in cancer progression, such as VEGFR-2 and EGFR.[10]

-

Tubulin Polymerization Inhibition: Some stilbene derivatives with methoxy substitutions are known to inhibit tubulin polymerization, a key mechanism for halting cell division.[9]

-

Induction of Apoptosis: Derivatives could potentially induce apoptosis in cancer cells through various signaling pathways.[8]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

A foundational method to assess the cytotoxic potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Substituted Dimethoxyaminobenzoic Acids as Versatile Building Blocks in Organic Synthesis

A Note on Isomer Focus: This guide centers on the synthesis, properties, and applications of 2-Amino-4,5-dimethoxybenzoic acid (CAS No. 5653-40-7) . While the initial topic specified 2-Amino-3,5-dimethoxybenzoic acid, a comprehensive review of scientific literature and chemical supplier databases indicates a significant scarcity of available data for this specific isomer. In contrast, 2-Amino-4,5-dimethoxybenzoic acid is a well-characterized, commercially available, and widely utilized building block. To ensure scientific integrity and provide actionable, field-proven insights, this guide will focus on this extensively documented analogue, which serves as an exemplary model for the reactivity and utility of this compound class.

Introduction: The Strategic Value of Substituted Anthranilic Acids

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted anthranilic acids, characterized by an amino group and a carboxylic acid ortho to each other on a benzene ring, represent a privileged scaffold. The inherent bifunctionality of these molecules provides a powerful platform for a diverse array of chemical transformations.

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid, is a prominent member of this class.[1] Its structure is distinguished by the presence of two electron-donating methoxy groups on the aromatic ring, which significantly modulate the reactivity of the scaffold.[2] This unique electronic profile, combined with the dual functionality of the amino and carboxylic acid groups, makes it an exceptionally valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and novel materials.[3][4][5] This guide provides an in-depth exploration of its properties, synthesis, and core applications for researchers, chemists, and drug development professionals.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis.

Core Properties

The key physicochemical data for 2-Amino-4,5-dimethoxybenzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5653-40-7 | [1] |

| Molecular Formula | C₉H₁₁NO₄ | [6] |

| Molecular Weight | 197.19 g/mol | [1][7] |

| Appearance | White to light brown powder/crystal | [1][8] |

| Melting Point | 169-173 °C (decomposes) | [1][5] |

| Purity | Typically >98% (HPLC) | |

| Synonyms | 4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid | [1] |

Spectroscopic Characterization

While specific spectra can vary with experimental conditions, the expected spectroscopic signatures are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (NH₂) protons, the carboxylic acid proton, and the two methoxy (OCH₃) groups. The chemical shifts of the aromatic protons are influenced by the strong electron-donating effects of both the amino and methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the four aromatic carbons attached to substituents, the two aromatic carbons bearing protons, and the two methoxy carbons.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Key characteristic vibrational frequencies include a broad O-H stretch for the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1680-1700 cm⁻¹), N-H stretches for the primary amine (~3300-3500 cm⁻¹), and C-O stretches for the ether linkages of the methoxy groups (~1240-1260 cm⁻¹).[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[10]

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

The most prevalent and scalable synthesis of 2-Amino-4,5-dimethoxybenzoic acid involves a two-step process starting from a nitro-substituted precursor: saponification followed by catalytic hydrogenation. This approach is reliable and affords the product in high yield and purity.[5][11]

Representative Synthetic Protocol

Objective: To synthesize 2-Amino-4,5-dimethoxybenzoic acid from methyl-4,5-dimethoxy-2-nitrobenzoate.

Step 1: Saponification of the Methyl Ester

-

Dissolve potassium hydroxide (KOH) pellets (e.g., 48.1 g, ~0.73 mol) in ice water (250 mL). The use of KOH is critical for the hydrolysis of the ester to the corresponding carboxylate salt.

-

Add methyl-4,5-dimethoxy-2-nitrobenzoate (e.g., 50 g, 0.207 mol) to the clear KOH solution. The resulting suspension will initially appear green.[11]

-

Heat the mixture to 70 °C. During heating, the ester is saponified, and the solution transitions to a dark red color, indicating the formation of the potassium nitrobenzoate salt.[5][11]

-

Monitor the reaction to completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Once complete, cool the solution to room temperature and carefully adjust the pH to 6.6 with glacial acetic acid. This step prepares the solution for the subsequent hydrogenation.[11]

Step 2: Catalytic Hydrogenation of the Nitro Group

-

Transfer the resulting red suspension to a suitable hydrogenation reactor.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1 g). Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to amines.[11]

-

Pressurize the reactor with hydrogen gas (H₂) to 3.5 bar and heat to 50 °C. These conditions are optimized for efficient and selective reduction without affecting other functional groups.[11]

-

Maintain the reaction under these conditions until hydrogen uptake ceases, signifying the completion of the reduction.

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the Pd/C catalyst.

-

Under an inert gas atmosphere (e.g., nitrogen or argon), adjust the filtrate to pH 5.1 with glacial acetic acid. This protonates the carboxylate and neutralizes the amine, causing the product to precipitate.[11]

-

Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5 °C and continue stirring for an additional 30 minutes to maximize precipitation.[11]

-

Collect the product by filtration, wash with ice water to remove residual salts and acetic acid, and dry in a vacuum oven at 55 °C.[11]

-

This procedure typically yields the final product, 2-Amino-4,5-dimethoxybenzoic acid, as light grey crystals with a yield of approximately 83%.[11]

Synthesis Workflow Diagram

Core Reactivity and Synthetic Applications

The synthetic utility of 2-Amino-4,5-dimethoxybenzoic acid stems from the distinct reactivity of its three key components: the nucleophilic amino group, the carboxylic acid, and the activated aromatic ring.

Key Reactive Sites

Applications as a Synthetic Building Block

-

Pharmaceutical and Agrochemical Intermediate: This compound is a cornerstone for the synthesis of a multitude of biologically active molecules.[3][6] Its scaffold can be elaborated into complex heterocyclic systems, which are prevalent in modern drug candidates and agrochemicals.[4] The specific substitution pattern influences molecular recognition, solubility, and metabolic stability.

-

Peptide Synthesis and Peptidomimetics: As a non-proteinogenic amino acid derivative, it is used to introduce conformational constraints into peptide chains.[12] The rigid aromatic core can help induce specific secondary structures like β-turns, which is a critical strategy in designing peptidomimetics with enhanced biological activity, proteolytic stability, and cell permeability.[12]

-